
ethyl 2-(2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It has been studied for its potential as an α-amylase inhibitor, which could make it a target for type 2 Diabetes mellitus (DM) treatment .
Synthesis Analysis
The synthesis of this compound involves the treatment of the starting compound, 1-(2-fluorophenyl)piperazine with ethyl bromoacetate to give Ethyl [4-(2-fluorophenyl)piperazin-1-yl]acetate . The ester group is then substituted by hydrazine hydrazide to generate 2-[4-(2-Fluorophenyl)piperazine-1-yl]acetohydrazide .Molecular Structure Analysis
The molecular structure of this compound was corroborated by various spectral analysis methods, including FTIR, UV-Vis, 1 H NMR and 13 C NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the treatment of 1-(2-fluorophenyl)piperazine with ethyl bromoacetate, followed by the substitution of the ester group by hydrazine hydrazide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were determined through various spectral analysis methods, including FTIR, UV-Vis, 1 H NMR and 13 C NMR .Wissenschaftliche Forschungsanwendungen
Histamine H1 Receptor Antagonists
Research has demonstrated the synthesis of compounds structurally related to ethyl 2-(2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate as histamine H1 receptor antagonists. For instance, efletirizine hydrochloride was synthesized from ethyl(2-chloroethoxy)acetate, showcasing the potential of such compounds in the modulation of histaminergic pathways (Mai Lifang, 2011).
Antimicrobial Activity
Compounds with structural similarities have shown promise in antimicrobial applications. A study on the preparation and reactions of certain thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-ones revealed significant biocidal properties against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting the potential of such molecules in developing new antimicrobial agents (M. Youssef et al., 2011).
Anticancer Activity
Ethyl acetate extracts from endophytic fungi Aspergillus sp., isolated from Piper crocatum, were found to possess cytotoxic activity against T47D breast cancer cells. This study underscores the potential of compounds within this structural realm for anticancer research, especially targeting breast cancer (P. Astuti et al., 2016).
Analgesic and Anti-inflammatory Activity
Research on derivatives of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate has shown these compounds to exhibit notable analgesic and anti-inflammatory properties. This finding indicates the potential therapeutic applications of these compounds in pain and inflammation management without the gastric ulcerogenic effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) (Yasemin Duendar et al., 2007).
Wirkmechanismus
Target of Action
The primary targets of the compound ethyl 2-(2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate are currently unknown
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability are currently unknown . Further pharmacokinetic studies are needed to outline these properties.
Action Environment
How environmental factors influence the action, efficacy, and stability of this compound is currently unknown
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O6/c1-2-30-22(29)12-24-21(28)15-32-20-14-31-16(11-19(20)27)13-25-7-9-26(10-8-25)18-6-4-3-5-17(18)23/h3-6,11,14H,2,7-10,12-13,15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBBAWYKZUDUQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(dimethylamino)phenyl]-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2602389.png)
![N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2602391.png)
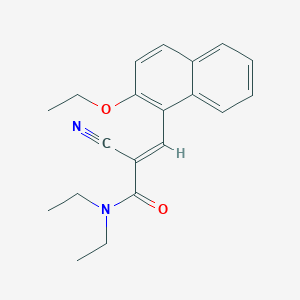
![N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2602393.png)
![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2602395.png)
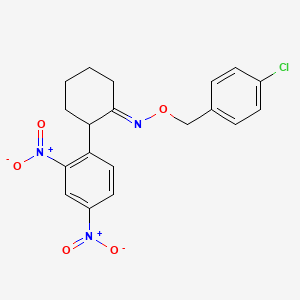
![1-[2-(Dimethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole](/img/structure/B2602397.png)
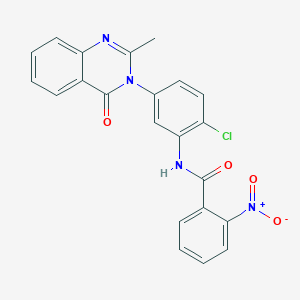
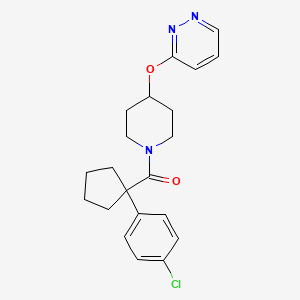
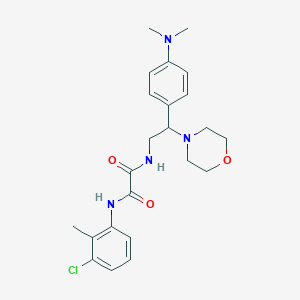
![1-(3,4-Difluorophenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2602406.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2602409.png)

![[(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methanol](/img/structure/B2602412.png)